![molecular formula C17H25N3O2 B497233 (4-(4-Methoxyphenyl)piperazin-1-yl)(piperidin-1-yl)methanone CAS No. 927640-66-2](/img/structure/B497233.png)
(4-(4-Methoxyphenyl)piperazin-1-yl)(piperidin-1-yl)methanone
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Overview
Description
“(4-(4-Methoxyphenyl)piperazin-1-yl)(piperidin-1-yl)methanone” is a chemical compound with the molecular weight of 332.45 . The compound is a brown semi-solid .
Molecular Structure Analysis
The molecular structure of “(4-(4-Methoxyphenyl)piperazin-1-yl)(piperidin-1-yl)methanone” is complex and involves various types of bonds . The compound crystallizes with Z’ = 2, in space groups P and Pna21 . The structure is linked by a combination of four O-H⋯O, four N-H⋯O, one C-H⋯O and one C-H⋯π (arene) hydrogen bonds .Physical And Chemical Properties Analysis
“(4-(4-Methoxyphenyl)piperazin-1-yl)(piperidin-1-yl)methanone” is a brown semi-solid .Scientific Research Applications
Cytotoxic Activity
Compounds similar to (4-(4-Methoxyphenyl)piperazin-1-yl)(piperidin-1-yl)methanone have been designed and synthesized for in vitro cytotoxic activity against various cancer cell lines, such as BT-474, HeLa, MCF-7, NCI-H460, and HaCaT cells .
α1-Adrenergic Receptor Affinity
Analogous compounds have been analyzed for their affinity towards α1-adrenergic receptors, which are potential targets for treating conditions like hypertension and benign prostatic hyperplasia .
Molecular Dynamics and Docking Simulations
These compounds have also been used in docking simulations and molecular dynamics to understand their interaction with biological targets, which is crucial for drug design .
Spectroscopic Characterization
Spectroscopic techniques such as XRD, FT-IR, FT-Raman, and NMR have been employed to characterize the structure and properties of related compounds .
Crystallography
Co-crystallization studies with other chemicals like acids have been conducted to understand the salt formation and crystal structures of similar piperazine derivatives .
Synthesis Protocols
Novel synthesis protocols have been developed for related compounds, which could be adapted for the synthesis of (4-(4-Methoxyphenyl)piperazin-1-yl)(piperidin-1-yl)methanone to explore its properties and applications .
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of (4-(4-Methoxyphenyl)piperazin-1-yl)(piperidin-1-yl)methanone are the alpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They are associated with numerous neurodegenerative and psychiatric conditions .
Mode of Action
The compound interacts with its targets, the alpha1-adrenergic receptors, by binding to them . This interaction can lead to the activation or blockade of these receptors, which is a major therapeutic approach for the treatment of numerous disorders .
Biochemical Pathways
The alpha1-adrenergic receptors, when activated or blocked, can affect various biochemical pathways. These receptors are involved in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . They are also targets for endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of (4-(4-Methoxyphenyl)piperazin-1-yl)(piperidin-1-yl)methanone have been studied using in silico docking and molecular dynamics simulations . These studies have identified promising lead compounds that exhibited an acceptable pharmacokinetic profile .
Result of Action
The result of the action of (4-(4-Methoxyphenyl)piperazin-1-yl)(piperidin-1-yl)methanone is the potential treatment of various neurological conditions. This is due to its interaction with alpha1-adrenergic receptors, which are associated with numerous neurodegenerative and psychiatric conditions .
properties
IUPAC Name |
[4-(4-methoxyphenyl)piperazin-1-yl]-piperidin-1-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2/c1-22-16-7-5-15(6-8-16)18-11-13-20(14-12-18)17(21)19-9-3-2-4-10-19/h5-8H,2-4,9-14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCQTYQGBSMUBHD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)N3CCCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(4-Methoxyphenyl)piperazin-1-yl)(piperidin-1-yl)methanone |
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